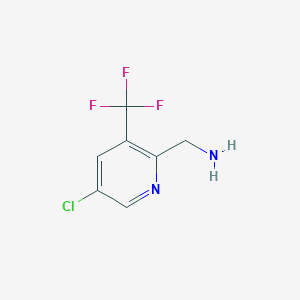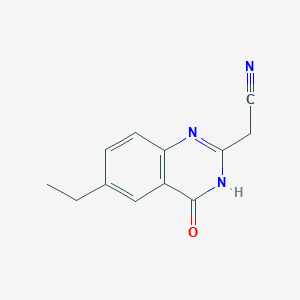
4-Chlorophenyl 1-fluorocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 1-fluorocyclopropanecarboxylate is an organic compound with the molecular formula C10H8ClFO2 It is a derivative of cyclopropanecarboxylate, where the cyclopropane ring is substituted with a fluorine atom and the carboxylate group is esterified with 4-chlorophenyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1-fluorocyclopropanecarboxylate typically involves the reaction of 4-chlorophenol with 1-fluorocyclopropanecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), and an activating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually performed under reflux conditions in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl 1-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the cyclopropane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 1-fluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 1-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl 1-chlorocyclopropanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
4-Chlorophenyl 1-bromocyclopropanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
4-Chlorophenyl 1-iodocyclopropanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Chlorophenyl 1-fluorocyclopropanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8ClFO2 |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 1-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H8ClFO2/c11-7-1-3-8(4-2-7)14-9(13)10(12)5-6-10/h1-4H,5-6H2 |
Clave InChI |
HQALUIBDQVPQKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)OC2=CC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


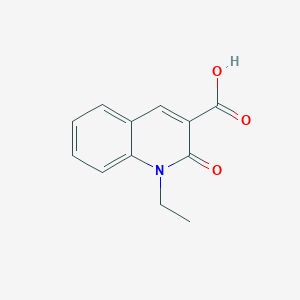
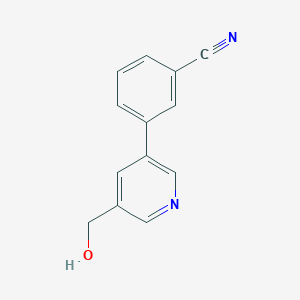

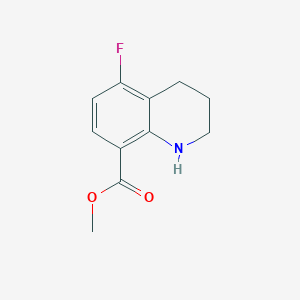
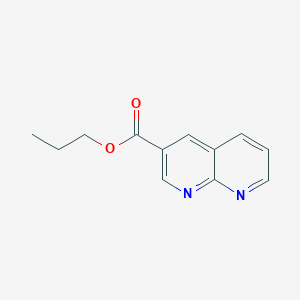
![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)




